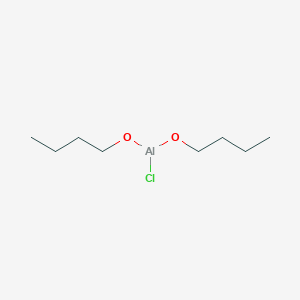

Dibutoxy(chloro)alumane

Description

Properties

CAS No. |

24449-02-3 |

|---|---|

Molecular Formula |

C8H18AlClO2 |

Molecular Weight |

208.66 g/mol |

IUPAC Name |

dibutoxy(chloro)alumane |

InChI |

InChI=1S/2C4H9O.Al.ClH/c2*1-2-3-4-5;;/h2*2-4H2,1H3;;1H/q2*-1;+3;/p-1 |

InChI Key |

NQKZKQNJOCZVDU-UHFFFAOYSA-M |

Canonical SMILES |

CCCCO[Al](OCCCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dibutoxy Chloro Alumane

Established Synthetic Pathways for Dibutoxy(chloro)alumane Precursors

The traditional synthesis of this compound precursors often involves the reaction of aluminum metal or its chloride with butanol. The careful control of stoichiometry and reaction conditions is paramount to achieving the desired product.

Reactant Selection and Stoichiometry

The primary reactants for generating this compound precursors are typically aluminum trichloride (B1173362) (AlCl₃) and n-butanol or isobutanol. The stoichiometry of the reactants is a critical factor that dictates the final product. To synthesize the monochlorinated species, a precise molar ratio of aluminum trichloride to butanol is required.

One common approach involves the reaction of aluminum trichloride with two equivalents of butanol. This reaction aims to substitute two of the chloride ions with butoxy groups, yielding the desired this compound. The general reaction can be represented as:

AlCl₃ + 2 BuOH → (BuO)₂AlCl + 2 HCl

Alternatively, the reaction can be performed starting from aluminum metal. This method requires the presence of a catalyst, such as iodine or mercuric chloride, to activate the aluminum surface. iscientific.org The reaction of aluminum with butanol first yields aluminum tributoxide, which can then be reacted with a chlorinating agent.

Another established route involves the reaction of aluminum tertiary butoxide with acetyl chloride. This reaction, conducted in a solvent like benzene (B151609), can lead to the formation of monochloride ditertiary butoxide, a structurally similar compound. The reaction proceeds in a stepwise manner, where the addition of one mole of acetyl chloride to aluminum tertiary butoxide yields the monochlorinated product.

A summary of reactant options is provided in the table below:

| Aluminum Source | Butanol Source | Chlorinating Agent (if applicable) |

| Aluminum Trichloride (AlCl₃) | n-Butanol, iso-Butanol | Not applicable |

| Aluminum Metal (Al) | n-Butanol, iso-Butanol | Acetyl Chloride, HCl |

| Aluminum tri-tert-butoxide | Not applicable | Acetyl Chloride |

Solvent Systems and Reaction Conditions Optimization

The choice of solvent and the optimization of reaction conditions are crucial for maximizing the yield and purity of this compound. Inert aromatic hydrocarbons such as benzene or toluene (B28343) are commonly employed as solvents to facilitate the reaction and control the temperature.

The reaction between aluminum trichloride and butanol is often carried out at elevated temperatures to drive the reaction to completion and to facilitate the removal of the hydrogen chloride byproduct. For instance, a procedure for the chlorination of alcohols using AlCl₃ suggests heating the reaction mixture in 1,4-dioxane (B91453) at 70°C for several hours.

When starting from aluminum metal, the reaction with butanol is typically initiated by heating to reflux in the presence of a catalyst. iscientific.org The subsequent chlorination step would then be carried out in a suitable solvent.

The purification of the product is often achieved through distillation under reduced pressure. This is particularly important when byproducts such as other aluminum alkoxides or unreacted starting materials are present.

Novel Synthetic Approaches to this compound

Recent research in chemical synthesis has emphasized the development of more sustainable and efficient methodologies. These principles are being applied to the synthesis of organoaluminum compounds, including this compound.

Atom-Economy and Green Chemistry Principles in this compound Synthesis

Atom economy is a key concept in green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. rsc.orgtechniques-ingenieur.fracs.orgresearchgate.net In the context of this compound synthesis, this means designing pathways that minimize the formation of byproducts.

The direct reaction of aluminum trichloride with butanol, while straightforward, generates two equivalents of hydrogen chloride as a byproduct, which lowers the atom economy. A more atom-economical approach could involve the direct reaction of aluminum with a chlorinated butanol derivative, although the feasibility and conditions for such a reaction would require investigation.

Green synthesis approaches also focus on the use of less hazardous solvents and reagents. researchgate.netnih.gov For instance, exploring the use of greener solvents to replace benzene or toluene is an active area of research. Additionally, developing catalytic methods that can proceed under milder conditions would contribute to a more environmentally benign synthesis. One example of a greener approach in a related synthesis is the use of plant extracts as reducing and stabilizing agents for the synthesis of aluminum oxide nanoparticles. nih.gov

Continuous Flow and Scalable Synthesis Strategies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. rsc.orgvapourtec.com The synthesis of organometallic reagents, which can be highly reactive, is particularly well-suited for flow chemistry. techniques-ingenieur.frrsc.orgvapourtec.com

A continuous flow process for the synthesis of this compound could involve pumping a solution of aluminum trichloride and butanol through a heated reactor coil. This would allow for precise control over the reaction time and temperature, potentially leading to higher yields and purity. The continuous removal of the HCl byproduct could also be integrated into the flow system.

Advanced Spectroscopic Characterization of Dibutoxy Chloro Alumane

Mass Spectrometry (MS) of Dibutoxy(chloro)alumane

Without experimental or theoretical data on chemical shifts, coupling constants, vibrational frequencies, or mass-to-charge ratios and fragmentation patterns, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental composition.

For this compound, with a chemical formula of C8H18AlClO2, the expected exact mass of the molecular ion [M]+ can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ²⁷Al, ³⁵Cl, and ¹⁶O).

Table 1: Theoretical Exact Mass of this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.00000 | 8 | 96.00000 |

| Hydrogen | ¹H | 1.00783 | 18 | 18.14094 |

| Aluminum | ²⁷Al | 26.98154 | 1 | 26.98154 |

| Chlorine | ³⁵Cl | 34.96885 | 1 | 34.96885 |

| Oxygen | ¹⁶O | 15.99491 | 2 | 31.98982 |

| Total | 208.08115 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the presence of this compound.

Fragmentation Pathway Analysis for Structural Confirmation

The fragmentation of aluminum alkoxides often involves the loss of alkoxy radicals or neutral alcohol molecules. researchgate.netnih.gov For this compound, likely fragmentation pathways would include:

Loss of a butoxy radical (-•OC4H9): This would result in a fragment ion [M - 73]+.

Loss of a butene molecule (C4H8) via a McLafferty-type rearrangement: This is a common fragmentation pathway for ethers and alcohols and would lead to a fragment ion [M - 56]+. libretexts.org

Loss of a chlorine radical (-•Cl): This would produce a fragment ion [M - 35]+.

Cleavage of the butyl chain: Fragmentation within the butoxy group would lead to a series of smaller fragment ions.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [C8H18AlClO2]+• | Molecular Ion | 208 |

| [C4H9OAlCl]+ | Loss of •OC4H9 | 135 |

| [C4H10AlClO2]+• | Loss of C4H8 | 152 |

| [C8H18AlO2]+ | Loss of •Cl | 173 |

The presence and relative abundance of these and other fragments in the mass spectrum would help to confirm the connectivity of the atoms in this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpsfitting.comthermofisher.com The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS would be used to identify the presence of aluminum, oxygen, chlorine, and carbon, and to determine their respective oxidation states by analyzing the binding energies of their core electrons.

Table 3: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Aluminum | Al 2p | ~74-75 | The binding energy in this range is characteristic of Al in an +3 oxidation state, bonded to oxygen. researchgate.netresearchgate.netresearchgate.net The exact value can be influenced by the electronegativity of the surrounding atoms. |

| Oxygen | O 1s | ~531-533 | The O 1s spectrum is expected to show a primary peak corresponding to the Al-O-C linkage. researchgate.netthermofisher.com A higher binding energy shoulder may be present due to surface contamination with C-O or C=O species. |

| Chlorine | Cl 2p | ~199-201 | The Cl 2p spectrum would consist of a doublet (Cl 2p3/2 and Cl 2p1/2) with a separation of approximately 1.6 eV. thermofisher.comxpsfitting.comresearchgate.net A binding energy in this range is indicative of chlorine covalently bonded to a metal. |

| Carbon | C 1s | ~285-287 | The C 1s spectrum would be deconvoluted to show components for C-C/C-H bonds (~285 eV) and C-O bonds (~286-287 eV). |

The relative atomic concentrations of these elements, calculated from the areas of their respective XPS peaks, would be expected to be in agreement with the stoichiometry of this compound.

Reaction Mechanisms Involving Dibutoxy Chloro Alumane

Fundamental Mechanistic Pathways of Dibutoxy(chloro)alumane Reactivity

The chemical behavior of this compound can be broadly categorized into several key mechanistic pathways, which are dictated by the nature of the substrate and the reaction conditions.

While specific, well-documented examples of this compound mediating nucleophilic substitution reactions are scarce in readily available literature, its structural features suggest a potential role in such transformations. The aluminum center can coordinate to a leaving group, facilitating its departure and creating a more electrophilic species susceptible to nucleophilic attack. For instance, in the context of alkyl halides, the aluminum could assist in the heterolytic cleavage of the carbon-halogen bond.

The synthesis of chloro-alkoxides of aluminum, including compounds of the type Al(OR)₂Cl, has been reported through the reaction of aluminum alkoxides with acetyl chloride. This reaction itself is a form of nucleophilic acyl substitution where the alkoxide attacks the carbonyl carbon of the acetyl chloride, leading to the displacement of the chloride ion, which then bonds to the aluminum center. The reaction with aluminum butoxide to form this compound has been noted to be particularly slow.

The primary role of this compound in many reactions is likely to be the activation of electrophiles. As a Lewis acid, the aluminum atom can coordinate to electron-rich functional groups, most notably carbonyl groups of aldehydes and ketones. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by nucleophiles.

This mode of action is analogous to that of more common aluminum-based Lewis acids like aluminum chloride (AlCl₃). However, the presence of the butoxy groups in this compound would be expected to temper its Lewis acidity compared to AlCl₃, potentially offering a milder and more selective activation. This can be advantageous in reactions where a highly reactive Lewis acid might lead to undesired side reactions or decomposition of sensitive substrates.

The Lewis acidic character of the aluminum center in this compound is fundamental to its reactivity. It can form adducts with a variety of Lewis basic substrates, such as ethers, amines, and carbonyl compounds. The formation of these adducts is the initial step in many of the reactions it mediates.

The stability and structure of these adducts can influence the subsequent reaction pathway. For example, the coordination of a ketone to the aluminum center not only activates the carbonyl group but also influences the stereochemical environment around it, which can be exploited in asymmetric synthesis. The equilibrium between the free Lewis acid and the adduct, as well as the geometry of the adduct, are critical factors in determining the outcome of the reaction.

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively reported in the literature. However, general principles of organoaluminum chemistry can provide some insights. The rate of reactions mediated by this compound would depend on several factors, including the concentration of the reagent, the substrate, the temperature, and the solvent.

Stereochemical Control and Regioselectivity in this compound Mediated Reactions

The steric bulk of the two butoxy groups in this compound can play a significant role in controlling the stereochemistry and regioselectivity of the reactions it mediates. When coordinated to a substrate, the dibutoxy(chloro)alumanyl moiety creates a specific chiral or sterically hindered environment that can favor the approach of a nucleophile from a particular direction.

For example, in the reduction of a prochiral ketone, the coordination of the aluminum species to the carbonyl oxygen can lead to a diastereomeric transition state when a chiral hydride source is used, or if the butoxy groups themselves are chiral. This can result in the preferential formation of one enantiomer of the resulting alcohol. Similarly, in reactions with substrates possessing multiple reactive sites, the steric hindrance imposed by the reagent can direct the reaction to the less sterically encumbered position, thus controlling the regioselectivity. While specific examples for this compound are not readily found, this principle is well-established for other bulky Lewis acids.

Catalytic Applications of Dibutoxy Chloro Alumane

Dibutoxy(chloro)alumane as a Homogeneous Catalyst or Co-catalyst

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents a significant area of application for many organometallic compounds. For this compound, its potential as a homogeneous catalyst or co-catalyst stems from the electrophilic character of the aluminum atom, which can be modulated by the butoxy and chloro substituents.

Role in Polymerization Processes

Organoaluminum compounds are widely employed as initiators or co-catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters. While specific studies detailing the use of this compound in polymerization are not extensively documented, the structural features of the compound suggest a potential role in such processes. The Lewis acidic aluminum center could coordinate to the carbonyl oxygen of a lactone monomer, thereby activating the carbonyl group towards nucleophilic attack and initiating polymerization. The butoxy groups could potentially act as initiating groups themselves, becoming incorporated as the end group of the resulting polymer chain.

Catalysis in Organic Transformations

Beyond polymerization, organoaluminum compounds can catalyze a range of organic transformations. The Lewis acidity of this compound makes it a candidate for catalyzing reactions that proceed through electrophilic activation.

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While palladium, nickel, and copper complexes are the most prominent catalysts in this field, organoaluminum reagents can act as co-catalysts or transmetalating agents.

There is currently a lack of specific research demonstrating the application of this compound as a primary catalyst or co-catalyst in C-C and C-X coupling reactions. In theory, its role could be envisioned in processes like the Suzuki-Miyaura or Heck-type couplings, potentially as a co-catalyst to facilitate the transmetalation step or to activate one of the coupling partners. However, without empirical evidence, this remains speculative.

The application of this compound in selective reduction and oxidation reactions is not well-documented in the scientific literature. Organoaluminum hydrides are commonly used as reducing agents; however, this compound does not possess a hydride ligand for direct hydride transfer. Its Lewis acidic nature could, in principle, allow it to act as a co-catalyst in certain reduction or oxidation protocols by coordinating to and activating a substrate or a primary oxidant/reductant. For instance, it could enhance the reactivity of a mild reducing agent or influence the selectivity of an oxidation reaction. Nevertheless, specific examples and detailed research findings in this area are absent.

Heterogeneous Catalysis with this compound-Derived Materials

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers several advantages, including ease of separation and potential for recycling.

Dibutoxy Chloro Alumane in Organic Synthesis

Dibutoxy(chloro)alumane as a Reagent for Functional Group Interconversions

There is a lack of specific data on the use of this compound for functional group interconversions. However, related organoaluminum reagents are extensively used for such transformations.

Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent capable of a variety of functional group interconversions. wikipedia.orgmasterorganicchemistry.com It is particularly valued for its ability to partially reduce esters and nitriles to aldehydes, a transformation that is often difficult to achieve with more reactive hydrides like lithium aluminum hydride which tend to reduce these functional groups to the corresponding alcohols and amines, respectively. masterorganicchemistry.com The bulky nature of DIBAL-H and the ability to control the stoichiometry (using only one equivalent at low temperatures) are key to its selectivity. masterorganicchemistry.com

Key functional group interconversions using DIBAL-H include:

Reduction of Esters to Aldehydes: A cornerstone of DIBAL-H's utility in synthesis. masterorganicchemistry.com

Reduction of Nitriles to Aldehydes (via imine hydrolysis): Another highly valuable transformation. masterorganicchemistry.com

Reduction of Lactones to Lactols (hemiacetals): This is the equivalent of reducing an ester to an aldehyde within a cyclic system. wikipedia.org

Reduction of α,β-Unsaturated Esters to Allylic Alcohols: Demonstrating its chemoselectivity. wikipedia.org

Diethylaluminum chloride (DEAC) , on the other hand, is primarily a Lewis acid and is not typically used for reductions in the same manner as DIBAL-H. wikipedia.org Its role in functional group interconversions is more related to its ability to activate functional groups, for instance in cleavage reactions or as part of a catalytic system.

Table 1: Selected Functional Group Interconversions using DIBAL-H

| Starting Functional Group | Product Functional Group | Reagent | Key Conditions |

| Ester | Aldehyde | DIBAL-H | 1 equivalent, low temperature (e.g., -78 °C) |

| Nitrile | Aldehyde | DIBAL-H, then H₂O workup | Low temperature, followed by hydrolysis |

| Lactone | Lactol | DIBAL-H | Low temperature |

| α,β-Unsaturated Ester | Allylic Alcohol | DIBAL-H | Low temperature |

Role in Multi-Component Reactions (MCRs)

Specific examples of this compound's involvement in multi-component reactions (MCRs) are not documented in the literature. However, the Lewis acidic nature of related alkylaluminum halides like diethylaluminum chloride (DEAC) suggests their potential utility in this area. Lewis acids are frequently employed in MCRs to activate carbonyl groups or other electrophiles, thereby facilitating bond formation with nucleophiles. nih.gov

For instance, DEAC is known to catalyze Diels-Alder reactions, which can be considered a type of [4+2] cycloaddition MCR. wikipedia.orgguidechem.com Its role would be to coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. While not a classic three-or-more component MCR, this demonstrates its potential to promote concerted reactions involving multiple components.

Given the general utility of Lewis acids in MCRs like the Mannich, Biginelli, and Hantzsch reactions, it is plausible that a chloroalkoxyaluminum species could serve a similar catalytic role, although specific examples are not available.

Applications in the Synthesis of Complex Natural Products and Pharmaceuticals

While there are no specific reports on the use of this compound in the total synthesis of natural products or pharmaceuticals, its analogues DIBAL-H and DEAC are staples in this field.

DIBAL-H is frequently used for the selective reduction of esters or nitriles to aldehydes, which are key intermediates in the synthesis of many complex molecules. For example, the reduction of an ester to an aldehyde might be a crucial step in building the carbon skeleton of a polyketide natural product or a complex pharmaceutical agent. acs.org

DEAC is often employed as a Lewis acid catalyst in key bond-forming reactions during a total synthesis. guidechem.com Its applications include:

Catalysis of Ene Reactions: These reactions form carbon-carbon bonds and can be critical for setting stereocenters.

Catalysis of Diels-Alder Reactions: A powerful method for constructing six-membered rings, a common motif in natural products. guidechem.com

The synthesis of complex molecules often requires a high degree of chemo- and stereoselectivity, and organoaluminum reagents provide a valuable toolkit for achieving these goals.

Asymmetric Synthesis and Chiral Induction Using this compound

There is no available research detailing the use of this compound in asymmetric synthesis or for chiral induction. However, the broader class of organoaluminum reagents, particularly diethylaluminum chloride (DEAC) , has been utilized in this context.

DEAC can be used in conjunction with chiral ligands to create a chiral Lewis acid catalyst. This chiral catalyst can then promote a variety of reactions in an enantioselective manner. For example, a chiral alcohol can be reacted with DEAC to form a chiral aluminum alkoxide, which can then catalyze reactions such as the cyanosilylation of aldehydes or the Strecker reaction, yielding chiral products. sigmaaldrich.com

The principle of chiral induction relies on the transfer of stereochemical information from a chiral source (like a ligand) to the product of a reaction. The Lewis acidic aluminum center coordinates to both the substrate and the chiral ligand, creating a chiral environment that favors the formation of one enantiomer over the other.

Table 2: Potential Applications of Chloroalkoxyaluminum Analogues in Asymmetric Synthesis

| Reaction Type | Chiral Catalyst System (Example) | Role of Aluminum Reagent |

| Cyanosilylation of Aldehydes | DEAC + Chiral Ligand | Forms a chiral Lewis acid to activate the aldehyde |

| Strecker Reaction | DEAC + Chiral Ligand | Forms a chiral Lewis acid to activate the imine |

| Diels-Alder Reaction | DEAC + Chiral Dienophile/Ligand | Activates the dienophile within a chiral environment |

Theoretical and Computational Studies of Dibutoxy Chloro Alumane

Molecular Dynamics Simulations for Solution Behavior and Reactivity

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are essential for understanding how Dibutoxy(chloro)alumane behaves in a real-world environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interactions between particles.

An MD study of this compound could reveal information about its solvation structure, diffusion characteristics, and potential aggregation behavior in different solvents. This would be particularly relevant for understanding its reactivity in solution and its role in chemical processes.

Computational Prediction of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model. For this compound, these predictions could include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would help in the assignment of experimental IR spectra, providing a detailed picture of the molecule's vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of NMR chemical shifts (e.g., for ¹H, ¹³C, ²⁷Al) would be a valuable tool for structural elucidation.

A hypothetical table of predicted vibrational frequencies is shown below to illustrate the type of data that could be generated.

| Vibrational Mode | Hypothetical Frequency (cm⁻¹) |

| Al-Cl Stretch | Data Not Available |

| Al-O Symmetric Stretch | Data Not Available |

| Al-O Asymmetric Stretch | Data Not Available |

| C-H Stretches | Data Not Available |

This table is for illustrative purposes only, as no published computational spectroscopic data for this compound are available.

Structure Reactivity Relationships of Dibutoxy Chloro Alumane and Analogues

Influence of Ligand Modifications on Dibutoxy(chloro)alumane Reactivity

The reactivity of this compound is significantly influenced by modifications to its alkoxy ligands. These modifications can alter both the steric and electronic properties of the aluminum center, thereby affecting its behavior in chemical reactions.

Steric Effects: The size and branching of the butoxy groups play a crucial role in dictating the reactivity of the alumane. Increasing the steric bulk of the alkoxy ligands, for instance by replacing n-butoxy groups with more sterically demanding isomers like tert-butoxy (B1229062) groups, can hinder the approach of substrates to the aluminum center. This steric hindrance can lead to a decrease in reaction rates for processes that require coordination of the substrate to the aluminum, such as in polymerization catalysis or reduction reactions.

Electronic Effects: The electronic nature of the alkoxy ligands also modulates the Lewis acidity of the aluminum center. Electron-donating groups will increase the electron density on the aluminum atom, thereby reducing its Lewis acidity. Conversely, electron-withdrawing groups on the alkoxy ligands would enhance the Lewis acidity of the aluminum. This modulation of Lewis acidity directly impacts the compound's ability to activate substrates. For instance, in reactions where the alumane acts as a catalyst, a more Lewis acidic aluminum center may lead to higher catalytic activity.

Research on analogous organoaluminum compounds has demonstrated the profound impact of ligand modifications. For example, in the ring-opening polymerization of lactones, the catalytic activity of aluminum complexes is highly dependent on the steric and electronic properties of the supporting ligands. rsc.org Complexes with different substituents on the ligands exhibit varying levels of activity and control over the polymerization process. rsc.org

Effect of the Aluminum Coordination Environment on Reaction Pathways

The coordination environment around the aluminum atom in this compound is a critical determinant of its reactivity and the pathways of the reactions it participates in. Organoaluminum compounds can exist as monomers, dimers, or higher oligomers, and the reactivity of the aluminum center is markedly different in each of these forms. wikipedia.orgresearchgate.net

Typically, triorganoaluminum compounds exist as dimers with bridging alkyl groups. wikipedia.org In the case of this compound, the presence of both alkoxy and chloro ligands can lead to complex aggregation behavior through bridging oxygen or chlorine atoms. The coordination number of the aluminum atom, which is generally three or four, is a key factor. wikipedia.org

The nature of the ligands also influences the preferred coordination geometry. Bulky ligands tend to favor the formation of monomeric, three-coordinate species, which are generally more reactive Lewis acids. The reaction pathway can be significantly altered by the coordination state of the aluminum. For example, in polymerization reactions, the active catalytic species is often a monomeric aluminum complex that can coordinate with the monomer. Similarly, in reduction reactions, the accessibility of the aluminum hydride or alkyl group for transfer is dependent on the coordination environment.

Studies on related aluminum compounds have shown that the coordination number and geometry can switch depending on the reaction conditions and the presence of other coordinating species. acs.org This flexibility in the coordination sphere is a hallmark of aluminum chemistry and plays a vital role in its reactivity.

Quantitative Structure-Activity Relationships (QSAR/LFER) using Hammett-type Analysis

Quantitative structure-activity relationship (QSAR) and linear free-energy relationship (LFER) studies, particularly through Hammett-type analysis, provide a powerful framework for understanding and predicting the reactivity of this compound and its analogues. nih.govlibretexts.org This approach quantitatively correlates the electronic effects of substituents on a reactant with its reaction rates or equilibrium constants. libretexts.orgwikipedia.org

The Hammett equation, log(k/k₀) = ρσ, is a cornerstone of this analysis. wikipedia.orgpharmacy180.com In this equation:

k is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both resonance and inductive) of a particular substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. pharmacy180.com

For this compound analogues, where substituents could be introduced on the butoxy phenyl rings (if phenoxy analogues were used), a Hammett plot of log(k/k₀) versus σ would be constructed. The linearity of such a plot would indicate that the electronic effects of the substituents are the primary drivers of the change in reactivity. pharmacy180.com

The value of ρ provides significant mechanistic insight:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the loss of positive charge) in the transition state.

A negative ρ value signifies that the reaction is favored by electron-donating groups, implying the development of positive charge (or the loss of negative charge) in the transition state.

The magnitude of ρ reflects the extent of charge development in the transition state. A large |ρ| value suggests a high degree of charge separation in the transition state.

While direct Hammett analysis on this compound itself is not widely reported, the principles are broadly applicable to organometallic and coordination compounds. mdpi.com For instance, the influence of substituents on the ligands of metal catalysts is often rationalized using Hammett parameters to understand reaction mechanisms. youtube.com

Below is a hypothetical data table illustrating how a Hammett analysis might be applied to a reaction involving a substituted analogue of this compound.

| Substituent (on a phenoxy analogue) | σ (Hammett Constant) | Relative Rate (k/k₀) | log(k/k₀) |

| p-NO₂ | 0.78 | 15.8 | 1.20 |

| m-Cl | 0.37 | 3.98 | 0.60 |

| H | 0.00 | 1.00 | 0.00 |

| p-CH₃ | -0.17 | 0.45 | -0.35 |

| p-OCH₃ | -0.27 | 0.25 | -0.60 |

This table is illustrative and does not represent actual experimental data for this compound.

Computational Approaches to Predict Structure-Reactivity Correlations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and increasingly indispensable tool for elucidating the structure-reactivity relationships of this compound and its analogues. neliti.comdiva-portal.org These methods allow for the detailed investigation of electronic structures, reaction mechanisms, and the prediction of reactivity trends at the molecular level.

Reaction Pathway and Transition State Analysis: A key advantage of computational methods is the ability to map out entire reaction pathways. neliti.comacs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. The identification and characterization of transition state structures are particularly valuable, as the energy barrier associated with the transition state (the activation energy) is a direct determinant of the reaction rate. This allows for the comparison of different possible mechanisms and the identification of the most favorable reaction pathway.

Predicting Reactivity Trends: Computational approaches can be used to systematically study the effects of ligand modifications on reactivity. By computationally modeling a series of analogues with different substituents on the alkoxy groups, it is possible to correlate calculated properties (e.g., activation energies, reaction energies, atomic charges) with experimental observations. This can lead to the development of predictive models for the reactivity of new, yet-to-be-synthesized analogues. For instance, DFT calculations can quantify the change in Lewis acidity of the aluminum center upon ligand substitution and predict how this will affect its catalytic activity.

Comparative Studies Involving Dibutoxy Chloro Alumane

Comparison with Other Alkoxyaluminum Halides (e.g., Diethoxy(chloro)alumane)

A direct comparative study between dibutoxy(chloro)alumane and other alkoxyaluminum halides, such as the more commonly cited diethoxy(chloro)alumane, is not documented in publicly accessible research. Theoretical considerations suggest that the bulkier butoxy groups in this compound would impart a greater steric hindrance around the aluminum center compared to the ethoxy groups in diethoxy(chloro)alumane. This difference in steric bulk could influence the compound's Lewis acidity and its catalytic activity. A higher steric hindrance might lead to greater selectivity in certain reactions but could also result in lower reactivity due to the impeded approach of substrates to the catalytic center.

Comparative Analysis with Other Lewis Acidic Organometallic Reagents

Lewis acids are fundamental in catalysis, activating substrates towards nucleophilic attack. The Lewis acidity of organometallic reagents is a critical parameter determining their catalytic efficacy. While general principles of Lewis acidity in organoaluminum compounds are well-established, specific data quantifying the Lewis acidity of this compound relative to other common organometallic Lewis acids, such as those based on boron, tin, or titanium, is unavailable. Such a comparative analysis would be crucial for chemists to rationally select the most appropriate catalyst for a specific transformation.

Benchmarking Catalytic Performance Against Established Catalysts

The ultimate measure of a catalyst's utility lies in its performance in chemical reactions. Benchmarking studies typically involve comparing the yield, selectivity, and turnover number of a new catalyst against well-established catalytic systems under identical reaction conditions. Regrettably, no such benchmarking data for this compound has been found in the surveyed scientific literature. This absence of performance metrics makes it impossible to ascertain its potential as a viable alternative to existing catalysts in processes like polymerization, Friedel-Crafts reactions, or other Lewis acid-catalyzed transformations.

Future Research Directions for Dibutoxy Chloro Alumane

Exploration of Undiscovered Synthetic Routes and Industrial Scalability

The development of novel and more efficient synthetic pathways for Dibutoxy(chloro)alumane is a primary area of future research. Current methods, while effective at a laboratory scale, may present challenges in terms of industrial scalability, cost-effectiveness, and sustainability. thieme-connect.comnih.gov Future investigations are anticipated to focus on direct synthesis methods that minimize the use of hazardous reagents and reduce the number of reaction steps. thieme-connect.com

A significant challenge in organoaluminum chemistry is the often complex preparation, which can involve transmetalation steps that diminish the inherent advantages of using an earth-abundant metal like aluminum. thieme-connect.com Research into direct methods for preparing organoaluminum compounds is an expanding field. thieme-connect.com The exploration of continuous flow processes, as opposed to batch reactions, could offer significant advantages in terms of safety, consistency, and scalability for the production of this compound.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct Synthesis from Aluminum Metal | Lower cost, readily available starting material. | High activation energy, potential for side reactions. |

| Continuous Flow Synthesis | Improved safety, better heat and mass transfer, consistent product quality, easier scalability. | Higher initial investment in equipment, process optimization can be complex. |

| Catalytic Routes | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis. | Catalyst cost and separation, catalyst deactivation. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Scalability can be a challenge, specialized equipment required. |

Development of Advanced In-situ Spectroscopic Techniques for Real-time Monitoring

A deeper understanding of the formation and reactivity of this compound necessitates the development and application of advanced in-situ spectroscopic techniques. Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, intermediates, and mechanisms, which is crucial for process optimization and quality control. acs.orgethz.chresearchgate.net

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the changes in functional groups during the synthesis of this compound. For more detailed electronic and structural information, advanced methods like X-ray Absorption Near Edge Structure (XANES) spectroscopy at the aluminum K-edge can provide valuable data on the coordination environment and electronic structure of the aluminum center. acs.orgresearchgate.netaps.org This technique has been successfully used to study charge and bonding in various aluminum coordination complexes. acs.orgresearchgate.net

The application of these techniques can help in elucidating the complex equilibria and reaction pathways involved in the formation of this compound, particularly in complex reaction mixtures like those found in Ziegler-Natta catalyst preparations. acs.orgethz.chresearchgate.netacs.orgresearchgate.net Understanding the evolution of catalyst particle size and composition in real-time is of significant industrial importance for controlling the properties of the final product. acs.orgethz.chresearchgate.net

Expansion into Novel Catalytic Applications beyond Current Scope

While organoaluminum compounds are well-established as co-catalysts in polymerization, a significant future research direction lies in exploring the untapped catalytic potential of this compound in a wider range of organic transformations. wikipedia.orgd-nb.info Recent advances have highlighted the catalytic activity of aluminum complexes in various reactions, including hydroboration, hydroamination, and CO2 insertion. d-nb.inforesearchgate.net

The Lewis acidic nature of the aluminum center in this compound can be harnessed for a variety of catalytic applications. Research could focus on its use as a catalyst for ring-opening polymerization of cyclic esters and epoxides, leading to the production of biodegradable polymers. rsc.org Furthermore, its potential in fine chemical synthesis, such as in Friedel-Crafts reactions, aldol condensations, and Diels-Alder reactions, warrants thorough investigation.

The development of aluminum-based catalysts is driven by the metal's abundance, low cost, and low toxicity compared to many transition metals. thieme-connect.comresearchgate.net Future studies could explore the synergistic effects of combining this compound with other metals or co-catalysts to achieve novel reactivity and selectivity. The modification of the alkoxy and chloro ligands can also be used to tune the catalytic activity for specific applications.

Table 2: Potential Novel Catalytic Applications for this compound

| Catalytic Reaction | Potential Product Class | Significance |

| Ring-Opening Polymerization | Polyesters, Polyethers | Biodegradable polymers, sustainable materials. |

| Friedel-Crafts Alkylation/Acylation | Aryl ketones, alkylarenes | Key intermediates in pharmaceuticals and fine chemicals. |

| Hydroboration of Alkenes and Alkynes | Organoboranes | Versatile synthetic intermediates. d-nb.inforesearchgate.net |

| CO2 Fixation Reactions | Cyclic carbonates, polycarbonates | Valorization of a greenhouse gas. researchgate.net |

| Asymmetric Catalysis | Chiral alcohols, amines | Enantiomerically pure compounds for pharmaceuticals. |

Deeper Mechanistic Investigations Using Advanced Computational Chemistry

Advanced computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in unraveling the intricate mechanisms of reactions involving this compound. acs.orgresearchgate.netresearchgate.netamazonaws.com Computational modeling can provide detailed insights into reaction pathways, transition states, and the electronic structure of intermediates, which are often difficult to study experimentally.

Future computational studies could focus on several key areas. Firstly, modeling the synthesis of this compound can help in understanding the thermodynamics and kinetics of different proposed routes, thereby guiding the development of more efficient synthetic protocols. Secondly, in its catalytic applications, DFT calculations can be used to elucidate the mechanism of substrate activation, the nature of the active catalytic species, and the factors controlling selectivity. acs.org For instance, understanding the mechanism of olefin polymerization at aluminum-based catalysts remains an area of active computational research. acs.orgresearchgate.netresearchgate.net

Moreover, computational screening of modified this compound derivatives with different alkoxy groups or other substituents can accelerate the discovery of catalysts with enhanced activity and selectivity for specific reactions. This in-silico design approach can significantly reduce the experimental effort required for catalyst development.

Design of Related Compounds with Tunable Reactivity and Selectivity

Building upon the insights gained from mechanistic studies, a significant avenue for future research is the rational design and synthesis of novel organoaluminum compounds related to this compound with tailored reactivity and selectivity. The modification of the ligand sphere around the aluminum center is a powerful strategy to fine-tune its electronic and steric properties. acs.orgscholaris.caresearchgate.netnih.govfrontiersin.org

By systematically varying the alkoxy groups (e.g., using bulkier or electron-withdrawing groups), it is possible to modulate the Lewis acidity and steric hindrance at the aluminum center. This, in turn, can influence the compound's catalytic activity and selectivity in various reactions. The development of chiral ligands could also pave the way for enantioselective catalysis using aluminum complexes.

Furthermore, the synthesis of well-defined, single-site aluminum catalysts is a key goal. This approach allows for a more precise control over the catalytic process and the properties of the resulting products, as demonstrated in the field of olefin polymerization. researchgate.net The use of non-innocent ligands, which can actively participate in the catalytic cycle, is another promising strategy to expand the reactivity of aluminum complexes. acs.org The development of tunable aluminum catalysts is also being explored in the context of green chemistry, for instance, in the modification of aluminum nanoparticles for photocatalysis. rice.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.